

Cys(Npys)-TAT(47-57) FAM: A Technical Guide to Intracellular Cargo Delivery

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Compound of Interest

Compound Name: Cys(Npys)-TAT (47-57), FAM-labeled

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core principles of cargo delivery utilizing the Cys(Npys)-TAT(47-57) FAM peptide. This cell-penetrating peptide (CPP) construct is a powerful tool for transporting a wide array of cargo molecules into the intracellular environment. The guide details the mechanism of action, experimental protocols, and quantitative data to provide a comprehensive resource for researchers in the field of drug delivery and cellular biology.

Core Principle: A Tripartite System for Targeted Intracellular Delivery

The Cys(Npys)-TAT(47-57) FAM peptide is a chemically synthesized construct engineered for efficient intracellular cargo delivery and tracking. Its functionality is derived from three key components:

- **TAT(47-57) Peptide:** This sequence (YGRKKRRQRRR) is derived from the trans-activator of transcription (Tat) protein of the Human Immunodeficiency Virus 1 (HIV-1). It is rich in arginine and lysine residues, imparting a strong positive charge that facilitates interaction with the negatively charged cell membrane and subsequent internalization.
- **Cys(Npys):** The N-terminal cysteine residue is modified with a 3-nitro-2-pyridinesulfonyl (Npys) group. This group serves as a reactive handle for the facile conjugation of thiol-

containing cargo molecules via a disulfide bond. This disulfide linkage is designed to be stable in the extracellular environment but cleavable within the reducing intracellular milieu.

- **FAM (Carboxyfluorescein):** This widely used green fluorophore is attached to the peptide, typically at the C-terminus. It allows for the direct visualization and quantification of the peptide and its conjugated cargo during cellular uptake and trafficking studies using techniques like fluorescence microscopy and flow cytometry.

The overarching principle involves a three-step process:

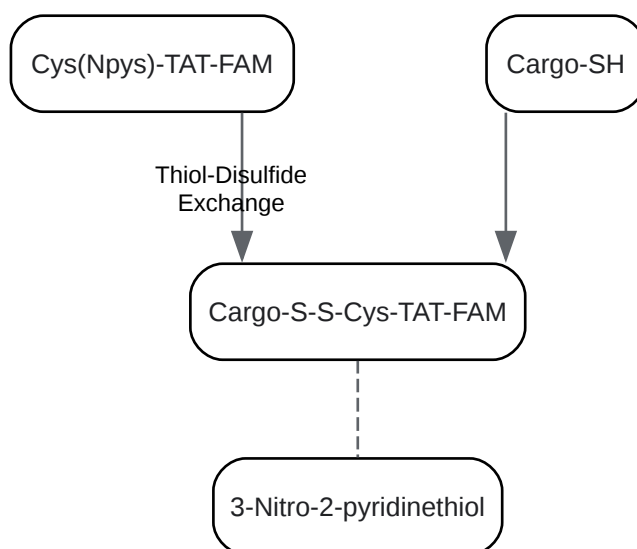
- **Cargo Conjugation:** A thiol-containing cargo molecule is attached to the Cys(Npys) moiety of the peptide through a thiol-disulfide exchange reaction, forming a stable disulfide bond.
- **Cellular Uptake:** The resulting peptide-cargo conjugate is introduced to cells, where the TAT(47-57) sequence mediates its internalization.
- **Intracellular Cargo Release:** Once inside the cell, the disulfide bond linking the cargo to the peptide is reduced by intracellular molecules like glutathione, releasing the free and active cargo into the cytoplasm.

Mechanism of Action: From Extracellular Space to Cytosolic Release

The delivery process is a cascade of events, starting with the initial interaction with the cell surface and culminating in the release of the cargo within the cell.

Cargo Conjugation via Thiol-Disulfide Exchange

The 3-nitro-2-pyridinesulfenyl (Npys) group on the cysteine residue is an activated thiol that readily reacts with a free thiol group on a cargo molecule. This reaction is a nucleophilic attack by the cargo's thiolate anion on the sulfur atom of the Npys group, leading to the formation of a mixed disulfide bond and the release of 3-nitro-2-pyridinethiol.



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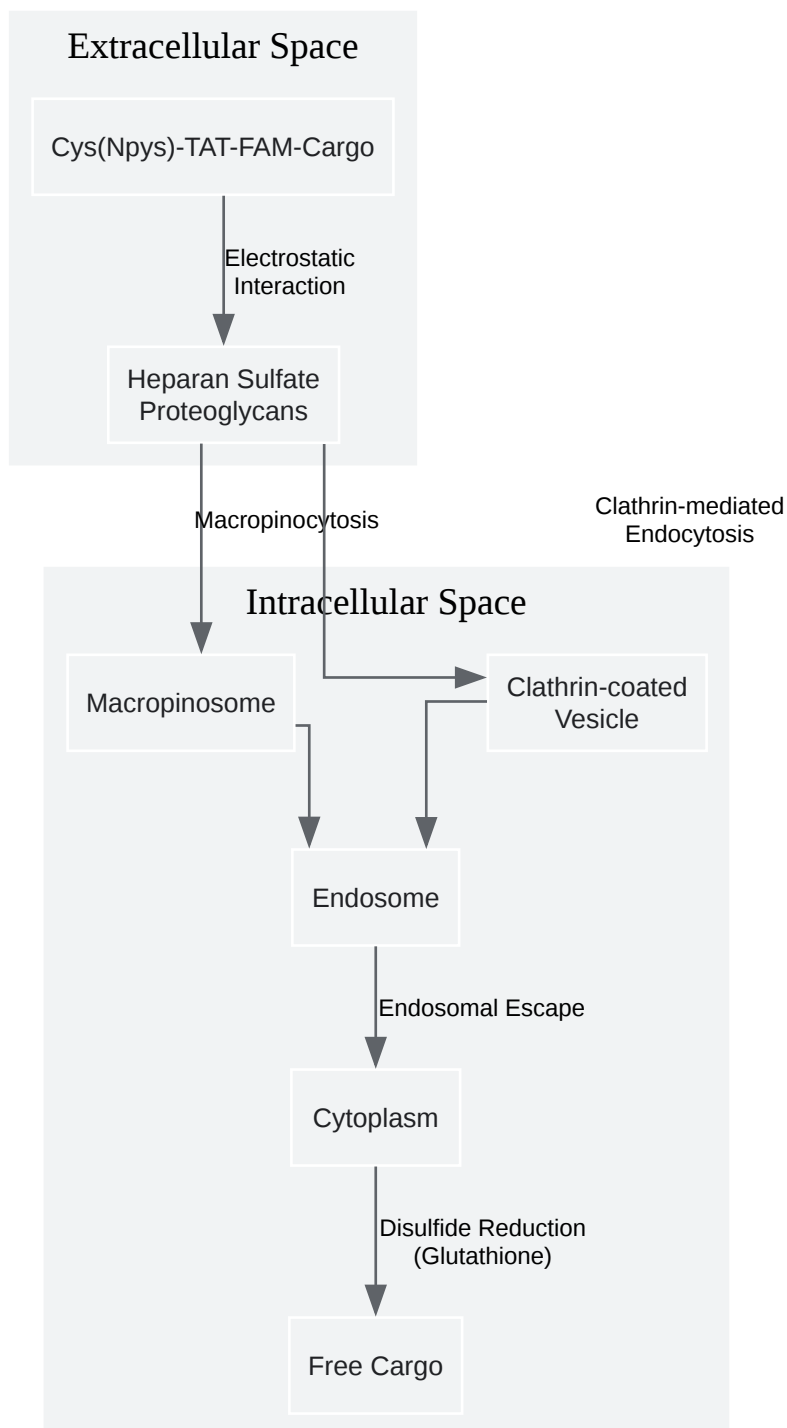
Cargo Conjugation Workflow

Cellular Internalization Pathways

The cellular uptake of TAT-conjugated cargo is a complex process that can occur through multiple pathways. The initial step involves the electrostatic interaction of the positively charged TAT peptide with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface. Following this initial binding, internalization is primarily mediated by endocytic pathways.^[1]

- **Macropinocytosis:** This is a form of fluid-phase endocytosis that involves the formation of large, irregular vesicles called macropinosomes. It is often considered a major pathway for the uptake of TAT and its conjugates.
- **Clathrin-Mediated Endocytosis:** This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form clathrin-coated vesicles that encapsulate the extracellular material.^{[2][3]}
- **Caveolae-Mediated Endocytosis:** While some studies have suggested the involvement of caveolae, small flask-shaped invaginations of the plasma membrane, this pathway is generally considered less prominent for TAT peptide uptake compared to macropinocytosis and clathrin-mediated endocytosis.^[1]

The choice of uptake pathway can be influenced by the nature and size of the conjugated cargo, as well as the cell type.[4]



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Cellular Uptake and Cargo Release Pathway

Intracellular Trafficking and Cargo Release

Following endocytosis, the peptide-cargo conjugate is enclosed within endosomes. For the cargo to exert its biological effect, it must escape the endosomal compartment and be released from the peptide carrier. Endosomal escape is a critical and often rate-limiting step in the delivery process.

Once in the cytoplasm, the disulfide bond linking the cargo to the TAT peptide is exposed to the reducing environment of the cell. The high intracellular concentration of glutathione (GSH) facilitates the cleavage of the disulfide bond through a thiol-disulfide exchange reaction, releasing the cargo in its active form.[\[5\]](#)

Quantitative Data

The efficiency of TAT-mediated cargo delivery can be influenced by various factors, including the cargo itself, the cell type, and the incubation conditions. The following tables summarize representative quantitative data from studies on TAT-mediated delivery of protein cargo.

Table 1: Comparative Cellular Uptake of TAT-Conjugated Protein

Cell-Penetrating Peptide	Cargo Protein	Cell Line	Uptake Efficiency (relative to control)	Reference
Tat	Avidin (68 kDa)	HeLa	~8-fold increase	[6]
Penetratin	Avidin (68 kDa)	HeLa	~4-fold increase	[6]
Transportan	Avidin (68 kDa)	HeLa	~10-fold increase	[6]

Note: This table provides a comparison of TAT with other common CPPs for the delivery of a model protein. The actual uptake efficiency for a specific cargo will vary.

Table 2: Quantification of Internalized TAT-Fusion Protein

Method	Cell Line	TAT-Fusion Protein	Quantification Result	Reference
Flow Cytometry	Jurkat	TAT-Cre Recombinase	>95% positive cells after 1h	[6]
ELISA	HeLa	TAT-Streptavidin	~150 ng/mg total cell protein	[6]

Note: These values represent examples of the levels of intracellular protein that can be achieved with TAT-mediated delivery.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of Cys(Npys)-TAT(47-57) FAM for cargo delivery.

Protocol for Cargo Conjugation

This protocol describes the conjugation of a thiol-containing cargo to Cys(Npys)-TAT(47-57) FAM.

- Reagent Preparation:
 - Dissolve Cys(Npys)-TAT(47-57) FAM in an appropriate buffer (e.g., 0.1 M sodium phosphate, pH 7.0).
 - Dissolve the thiol-containing cargo in the same buffer. If the cargo is a protein, ensure the buffer is compatible with maintaining its stability and activity.
- Conjugation Reaction:
 - Mix the Cys(Npys)-TAT(47-57) FAM and the cargo solution at a desired molar ratio (e.g., 1:1.5 peptide to cargo).
 - Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
- Monitoring the Reaction:

- The progress of the reaction can be monitored by observing the release of the 3-nitro-2-pyridinethiol byproduct, which absorbs light at 343 nm.
- Purification of the Conjugate:
 - Remove the unreacted cargo and peptide, as well as the reaction byproduct, using size-exclusion chromatography or dialysis.
- Characterization:
 - Confirm the successful conjugation and determine the purity of the final product using techniques such as HPLC and mass spectrometry.

Protocol for Cellular Uptake and Trafficking Studies

This protocol details the use of fluorescence microscopy to visualize the cellular uptake and intracellular localization of the FAM-labeled peptide-cargo conjugate.

- Cell Culture:
 - Plate the cells of interest onto glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 60-80%).
- Treatment:
 - Prepare a solution of the Cys(Npys)-TAT(47-57) FAM-cargo conjugate in serum-free cell culture medium at the desired concentration (e.g., 1-10 μ M).
 - Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
 - Add the conjugate-containing medium to the cells and incubate for the desired time period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.
- Cell Staining (Optional):
 - To visualize specific organelles, cells can be co-stained with organelle-specific fluorescent dyes (e.g., Hoechst for the nucleus, LysoTracker for lysosomes).

- Imaging:
 - After incubation, wash the cells three times with PBS to remove any non-internalized conjugate.
 - Add fresh culture medium or PBS to the cells.
 - Visualize the cells using a confocal fluorescence microscope with the appropriate filter sets for FAM and any other fluorescent dyes used.
- Image Analysis:
 - Analyze the captured images to determine the intracellular localization of the FAM signal and its co-localization with any organelle markers.

Protocol for Quantifying Cellular Uptake by Flow Cytometry

This protocol provides a method for the quantitative analysis of cellular uptake of the FAM-labeled conjugate.

- Cell Preparation:
 - Seed cells in a multi-well plate and culture to 70-80% confluency.
- Treatment:
 - Incubate the cells with the Cys(Npys)-TAT(47-57) FAM-cargo conjugate at various concentrations and for different time points.
- Cell Harvesting:
 - After incubation, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or trypsin.
 - Resuspend the cells in PBS containing a small amount of bovine serum albumin (BSA).
- Flow Cytometry Analysis:

- Analyze the cell suspension using a flow cytometer equipped with a laser for exciting FAM (e.g., 488 nm).
- Measure the fluorescence intensity of individual cells.
- Data Analysis:
 - Determine the percentage of fluorescently labeled cells and the mean fluorescence intensity of the cell population. This will provide a quantitative measure of the uptake efficiency.

Protocol for Assessing Intracellular Cargo Release

This protocol describes a method to indirectly assess the release of the cargo from the peptide by observing its biological activity or localization.

- Experimental Setup:
 - Choose a cargo molecule with a readily measurable biological activity or a distinct subcellular localization upon release (e.g., a fluorescent protein that translocates to the nucleus).
- Cell Treatment:
 - Treat the cells with the Cys(Npys)-TAT(47-57) FAM-cargo conjugate as described in the cellular uptake protocol.
- Assay for Cargo Activity/Localization:
 - At various time points after treatment, perform an assay to measure the biological activity of the released cargo (e.g., an enzyme activity assay, a reporter gene assay).
 - Alternatively, use fluorescence microscopy to observe the subcellular localization of the released cargo, looking for a pattern that is distinct from the endosomal localization of the intact conjugate.
- Controls:

- Include appropriate controls, such as cells treated with the free cargo (to assess its baseline activity and localization) and cells treated with a non-cleavable version of the peptide-cargo conjugate.

Conclusion

The Cys(Npys)-TAT(47-57) FAM peptide represents a versatile and powerful platform for the intracellular delivery of a wide range of therapeutic and diagnostic agents. Its tripartite design, combining a potent cell-penetrating peptide, a cleavable linker for cargo conjugation, and a fluorescent tag for tracking, provides a robust system for researchers. A thorough understanding of its mechanism of action and the application of the detailed experimental protocols provided in this guide will enable scientists and drug development professionals to effectively harness the potential of this technology for advancing their research and therapeutic goals.

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